2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide
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Overview
Description
2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a trichloromethyl group, a thiazole ring, and a pyrrole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Pyrrole Ring Formation: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Coupling Reactions: The thiazole and pyrrole rings are then coupled using a suitable linker, often involving a Friedel-Crafts acylation reaction.
Final Assembly: The final compound is assembled by introducing the trichloromethyl group through a chlorination reaction, followed by the addition of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-phenylethanone: Similar in having a trichloromethyl group but lacks the thiazole and pyrrole rings.
Dicofol: Contains a trichloromethyl group and is used as an acaricide.
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Shares the trichloromethyl group and chlorinated aromatic rings but has a different overall structure.
Uniqueness
The uniqueness of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide lies in its combination of a thiazole ring, pyrrole ring, and trichloromethyl group. This combination provides a distinct set of chemical properties and biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methylpyrrol-2-yl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4N2OS.BrH/c1-22-7-10(6-13(22)14(23)16(18,19)20)12-8-24-15(21-12)9-2-4-11(17)5-3-9;/h2-8H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGRLGBPVCKKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C2=CSC(=N2)C3=CC=C(C=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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